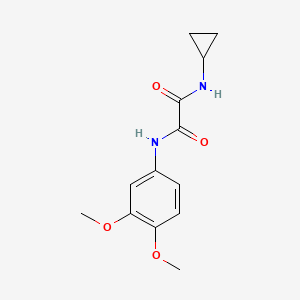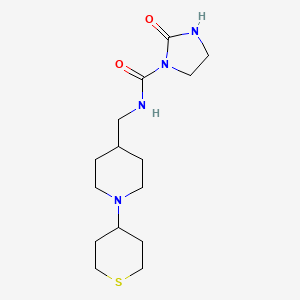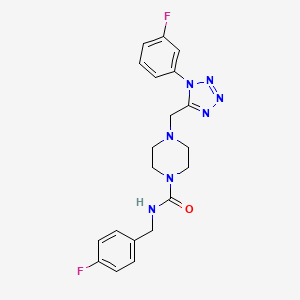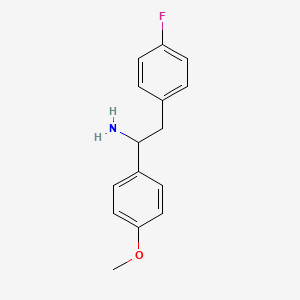![molecular formula C20H23FN6O2S B2465237 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide CAS No. 941948-81-8](/img/structure/B2465237.png)
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H23FN6O2S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide, also known as N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-fluorobenzamide:
Cancer Treatment
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide: has shown potential as a CDK2 inhibitor , which is a promising target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, inhibiting their growth and proliferation. Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
Anti-inflammatory Agents
The compound’s structure, particularly the pyrazolo[3,4-d]pyrimidine scaffold, is known for its anti-inflammatory properties. Derivatives of this scaffold have been studied for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The presence of morpholine and fluorobenzamide groups may enhance these anti-inflammatory effects.
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial properties. These compounds can act against a variety of bacterial and fungal pathogens. The inclusion of ethylthio and morpholino groups in the compound may enhance its ability to disrupt microbial cell processes, making it a potential candidate for developing new antimicrobial agents .
Neurological Disorders
Research into pyrazolo[3,4-d]pyrimidine derivatives has also indicated potential applications in treating neurological disorders. These compounds can interact with various neurotransmitter receptors and enzymes, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. The compound’s ability to cross the blood-brain barrier and its interaction with neurological targets make it a promising candidate for further investigation .
Cardiovascular Diseases
The compound’s structure suggests potential applications in cardiovascular research. Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their ability to modulate cardiovascular functions, including vasodilation and inhibition of platelet aggregation. These properties could be beneficial in developing treatments for hypertension, atherosclerosis, and other cardiovascular conditions .
Antiviral Agents
Given the ongoing need for effective antiviral therapies, the compound’s unique structure may offer potential in this area. Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their antiviral activities, particularly against RNA viruses. The compound’s ability to inhibit viral replication and disrupt viral protein functions could make it a valuable addition to antiviral drug development .
Enzyme Inhibition
The compound’s ability to inhibit specific enzymes, such as kinases and phosphatases, has been a focus of research. Enzyme inhibitors are crucial in regulating various biochemical pathways, and the compound’s structure allows it to interact with enzyme active sites effectively. This property can be exploited in developing drugs for metabolic disorders, cancer, and other diseases .
Drug Delivery Systems
The compound’s physicochemical properties, including its solubility and stability, make it a potential candidate for use in drug delivery systems. Its ability to form stable complexes with other molecules can be utilized to enhance the delivery and efficacy of therapeutic agents. Research into its use in nanoparticle-based delivery systems is particularly promising .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antiviral activity .
Mode of Action
It’s structurally similar compounds have shown to exhibit significant antiviral activity . The compound likely interacts with its targets, leading to changes that inhibit the replication of the virus.
Biochemical Pathways
Given its antiviral activity, it may interfere with the viral replication process, disrupting the life cycle of the virus .
Pharmacokinetics
Similar compounds have shown good inhibitory effect with ic50 values ranging from 0057 ± 0003–3646 ± 0203 μM compared to sorafenib IC50: 0184 ± 001 μM .
Result of Action
It’s structurally similar compounds have shown to exhibit significant antiviral activity .
properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-2-30-20-24-17(26-9-11-29-12-10-26)16-13-23-27(18(16)25-20)8-7-22-19(28)14-3-5-15(21)6-4-14/h3-6,13H,2,7-12H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJOFEWFWYLTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)F)C(=N1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2465156.png)
![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B2465157.png)
![(Z)-3,4,5-triethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2465162.png)
![5-methyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2465163.png)
![1-(4-Chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2465164.png)







![4-[5-(Difluoromethyl)-1-methylpyrrol-2-yl]benzoic acid](/img/structure/B2465177.png)